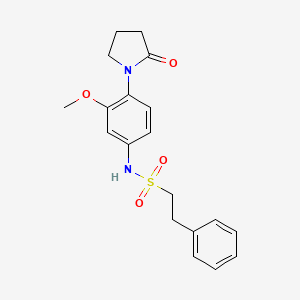

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-18-14-16(9-10-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQQRDPVJCIXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

Methoxylation: Introduction of the methoxy group at the 3-position of the phenyl ring using reagents such as methanol and a suitable catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares "N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide" with structurally related compounds from the provided evidence:

Key Differences and Implications

Sulfonamide vs. Phthalimide () :

- The sulfonamide group in the target compound offers hydrogen-bonding capacity (NH and SO₂ groups) for protein interactions, whereas the phthalimide in lacks this functionality, relying instead on imide carbonyls for polymer synthesis .

- The chloro substituent in 3-chloro-N-phenyl-phthalimide enhances electrophilicity for nucleophilic substitution reactions, unlike the methoxy group in the target compound, which may reduce reactivity but improve bioavailability .

Sulfonamide Derivatives (): The patented sulfonamide in incorporates fluorinated aromatic rings and a chromenone scaffold, which likely enhance target selectivity (e.g., kinase inhibition) compared to the pyrrolidinone and non-fluorinated phenyl groups in the target compound .

Heterocyclic vs. Aliphatic Moieties: The nucleoside analog in features a tetrahydrofuran ring and phosphoramidite group, enabling RNA/DNA incorporation, whereas the pyrrolidinone in the target compound may stabilize bioactive conformations without nucleotide compatibility .

Hydrogen-Bonding Patterns ()

The target compound’s sulfonamide and pyrrolidinone groups can form multiple hydrogen bonds (e.g., NH···O, SO₂···H-N), similar to patterns observed in sulfonamide-based drugs. In contrast, compounds like 3-chloro-N-phenyl-phthalimide () rely on weaker C=O···H interactions, which may reduce binding affinity in biological systems .

Research Findings and Data Gaps

- Synthetic Challenges: Unlike the phthalimide in , the target compound’s pyrrolidinone ring requires precise lactamization conditions to avoid side reactions.

- Biological Activity: No direct activity data for the target compound is provided in the evidence.

- Thermodynamic Stability : The absence of melting point or solubility data for the target compound limits comparison with analogs. Experimental studies using differential scanning calorimetry (DSC) or X-ray crystallography (via SHELX, ) are recommended .

Biological Activity

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, a complex organic compound, has garnered attention due to its potential biological activities, particularly as an allosteric modulator of the sigma-1 receptor. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a pyrrolidinone ring, and a sulfonamide moiety. Its molecular formula is C18H22N2O3S, with a molecular weight of approximately 362.44 g/mol. The presence of these functional groups contributes to its unique biochemical properties and interactions with biological targets.

Sigma-1 Receptor Modulation:

The primary target for this compound is the sigma-1 receptor, a protein involved in various central nervous system functions. The compound acts as an allosteric modulator, influencing calcium signaling pathways that are crucial for neuronal function and survival.

Biochemical Pathways:

By modulating the sigma-1 receptor, the compound can impact several physiological processes, including:

- Neuroprotection: Enhancing neuronal survival under stress conditions.

- Antidepressant Effects: Potentially alleviating symptoms of depression through modulation of neurotransmitter systems.

- Cognition Enhancement: Improving cognitive functions by influencing synaptic plasticity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

-

Anti-Seizure Properties:

- Studies suggest that modulation of the sigma-1 receptor can lead to anti-seizure effects, making it a candidate for epilepsy treatment.

-

Antidepressant Effects:

- The compound's ability to influence serotonin and dopamine pathways may provide therapeutic benefits for mood disorders.

-

Cognitive Enhancement:

- Its effects on synaptic plasticity may enhance learning and memory processes.

Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated that the compound enhances neuroprotective effects in vitro by modulating calcium signaling pathways. | |

| Found significant antidepressant-like effects in animal models, suggesting potential for treating mood disorders. | |

| Reported cognitive enhancement in rodent models through improved synaptic function associated with sigma-1 receptor activation. |

Case Studies

Case Study 1: Neuroprotection in Ischemic Models

A study involving ischemic brain injury models showed that treatment with this compound resulted in reduced neuronal death and improved functional recovery post-injury. This suggests its potential application in stroke therapy.

Case Study 2: Depression Models

In a chronic mild stress model of depression, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. These findings support its use as a novel antidepressant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.